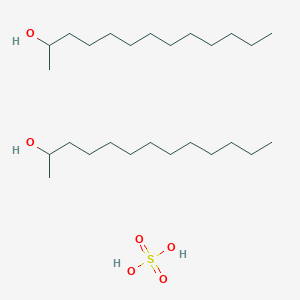

Sulfuric acid;tridecan-2-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

CAS No. |

65624-93-3 |

|---|---|

Molecular Formula |

C26H58O6S |

Molecular Weight |

498.8 g/mol |

IUPAC Name |

sulfuric acid;tridecan-2-ol |

InChI |

InChI=1S/2C13H28O.H2O4S/c2*1-3-4-5-6-7-8-9-10-11-12-13(2)14;1-5(2,3)4/h2*13-14H,3-12H2,1-2H3;(H2,1,2,3,4) |

InChI Key |

JOTPUQDJWRJHCF-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCC(C)O.CCCCCCCCCCCC(C)O.OS(=O)(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Reaction of Sulfuric Acid and Tridecan-2-ol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the acid-catalyzed dehydration of tridecan-2-ol using sulfuric acid. The reaction mechanism, experimental protocols, potential products, and relevant quantitative data are detailed to support research and development in organic synthesis.

Core Reaction: Dehydration of a Secondary Alcohol

The reaction between tridecan-2-ol, a long-chain secondary alcohol, and concentrated sulfuric acid is a classic example of an acid-catalyzed dehydration. This elimination reaction results in the formation of a mixture of isomeric alkenes, primarily tridecenes, by removing a molecule of water. The reaction is typically carried out at elevated temperatures.[1]

Reaction Mechanism

The dehydration of tridecan-2-ol with sulfuric acid proceeds through an E1 (Elimination, Unimolecular) mechanism.[1] This multi-step process involves the formation of a carbocation intermediate.

The key steps are as follows:

-

Protonation of the Hydroxyl Group: The reaction is initiated by the protonation of the hydroxyl group of tridecan-2-ol by the sulfuric acid catalyst. This step is a rapid equilibrium where the alcohol acts as a base. The protonation converts the poor leaving group (-OH) into a good leaving group (-OH2+), water.[1][2]

-

Formation of a Carbocation: The protonated alcohol then dissociates, losing a molecule of water to form a secondary carbocation at the second carbon of the tridecane chain. This step is the rate-determining step of the reaction.[1]

-

Deprotonation to Form the Alkene: A weak base, which can be a water molecule or the conjugate base of sulfuric acid (HSO4-), abstracts a proton from a carbon atom adjacent to the carbocation. This results in the formation of a double bond and regenerates the acid catalyst.

Due to the structure of tridecan-2-ol, proton abstraction can occur from two different adjacent carbons (C1 and C3), leading to the formation of a mixture of alkene isomers.

Signaling Pathway Diagram

Caption: The E1 mechanism for the dehydration of tridecan-2-ol.

Product Distribution and Zaitsev's Rule

The elimination of a proton from the secondary carbocation can lead to the formation of different constitutional isomers of tridecene. According to Zaitsev's Rule , the major product of the elimination reaction will be the most substituted (and therefore most stable) alkene.

-

Zaitsev Product: Removal of a proton from the C3 position results in the formation of 2-tridecene . This is the more substituted alkene and is expected to be the major product. 2-Tridecene can exist as both cis (Z) and trans (E) stereoisomers, with the trans isomer generally being more stable and thus formed in a slightly higher amount.

-

Hofmann Product: Removal of a proton from the C1 methyl group results in the formation of 1-tridecene . This is the less substituted alkene and is expected to be the minor product.

It is important to note that carbocation rearrangements are a possibility in E1 reactions, especially if a more stable carbocation can be formed.[3] However, in the case of the tridecan-2-yl cation, a hydride shift to an adjacent carbon would result in another secondary carbocation, offering no significant stability advantage. Therefore, significant rearrangement is not expected under typical conditions.

Quantitative Data

| Product | Expected Yield (%) | Boiling Point (°C) |

| (E)-2-Tridecene | 60 - 70 | ~233 |

| (Z)-2-Tridecene | 20 - 30 | ~233 |

| 1-Tridecene | 5 - 10 | 232.7 |

| Total Alkenes | 85 - 95 | - |

| Side Products | < 5 | - |

Note: Yields are estimates and can be influenced by reaction conditions. Boiling points are approximate.

Experimental Protocol

The following is a general procedure for the acid-catalyzed dehydration of a long-chain secondary alcohol like tridecan-2-ol.

Materials:

-

Tridecan-2-ol

-

Concentrated sulfuric acid (98%)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate or sodium sulfate

-

Dichloromethane or diethyl ether (for extraction)

-

Boiling chips

Apparatus:

-

Round-bottom flask

-

Distillation apparatus (condenser, receiving flask)

-

Heating mantle or oil bath

-

Separatory funnel

-

Beakers and Erlenmeyer flasks

-

Rotary evaporator (optional)

Procedure:

-

Reaction Setup: In a round-bottom flask, cautiously add a measured amount of tridecan-2-ol. While cooling the flask in an ice bath and stirring, slowly add a catalytic amount of concentrated sulfuric acid (typically 5-10 mol%). Add a few boiling chips to the flask.

-

Dehydration: Assemble a simple distillation apparatus with the round-bottom flask as the distilling flask. Heat the mixture gently using a heating mantle or oil bath. The temperature for the dehydration of a secondary alcohol is typically in the range of 100-140°C.[1] The alkene products will co-distill with water as they are formed.

-

Work-up: Collect the distillate in a receiving flask cooled in an ice bath. Transfer the distillate to a separatory funnel.

-

Neutralization: Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid.

-

Extraction: Wash the organic layer with water and then with brine. Separate the organic layer.

-

Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Solvent Removal: Decant the dried organic layer and remove the solvent using a rotary evaporator or by simple distillation.

-

Purification and Analysis: The resulting mixture of tridecene isomers can be purified by fractional distillation. The product distribution can be analyzed by Gas Chromatography-Mass Spectrometry (GC-MS).

Experimental Workflow Diagram

Caption: A typical experimental workflow for the dehydration of tridecan-2-ol.

Potential Side Reactions

While the primary reaction is dehydration, other reactions can occur, especially under harsh conditions (e.g., high temperatures, high acid concentration).

-

Ether Formation: At lower temperatures, a competing SN2 reaction can lead to the formation of di(tridecan-2-yl) ether.[1]

-

Oxidation: Hot, concentrated sulfuric acid is a strong oxidizing agent and can oxidize the alcohol to ketones or carboxylic acids, and in extreme cases, to carbon dioxide.

-

Polymerization: The alkene products can undergo acid-catalyzed polymerization, especially at higher temperatures.

Careful control of the reaction temperature is crucial to maximize the yield of the desired alkene products and minimize the formation of byproducts.

References

An In-depth Technical Guide to the Chemical Properties of Tridecan-2-yl Sulfate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tridecan-2-yl sulfate is a secondary alkyl sulfate that, despite its simple structure, is not extensively characterized in publicly available scientific literature. This technical guide consolidates the available information on its predicted chemical properties, potential synthesis, and the known biological activities of related long-chain alkyl sulfates. Due to the scarcity of direct experimental data, this guide leverages information on analogous compounds, such as sodium tridecyl sulfate and its precursor tridecan-2-ol, to provide a comprehensive overview for research and development purposes.

Introduction

Alkyl sulfates are a class of organic compounds with a long history of use as surfactants in various industrial and commercial applications. Their amphiphilic nature, consisting of a hydrophobic alkyl chain and a hydrophilic sulfate group, allows them to reduce surface tension and form micelles in aqueous solutions. While primary alkyl sulfates, such as sodium dodecyl sulfate (SDS), are well-studied, secondary alkyl sulfates like tridecan-2-yl sulfate are less characterized. Understanding the chemical and physical properties of these molecules is crucial for their potential application in drug delivery, as detergents, or in other specialized chemical formulations. This guide aims to provide a detailed technical overview of tridecan-2-yl sulfate, addressing its structure, properties, and potential synthesis, while clearly indicating where data is inferred from related compounds due to the lack of direct experimental values.

Chemical and Physical Properties

Structure and Nomenclature

-

IUPAC Name: Tridecan-2-yl sulfate

-

Molecular Formula: C₁₃H₂₈O₄S

-

Molecular Weight: 280.42 g/mol (for the hydrogen sulfate form)

-

Structure:

Physicochemical Data

The following tables summarize the known and predicted physicochemical properties of tridecan-2-ol (the precursor alcohol) and sodium tridecyl sulfate (a primary alkyl sulfate analog). These values provide a baseline for estimating the properties of tridecan-2-yl sulfate.

Table 1: Physicochemical Properties of Tridecan-2-ol

| Property | Value | Source |

| Molecular Formula | C₁₃H₂₈O | PubChem |

| Molecular Weight | 200.36 g/mol | PubChem |

| Appearance | Colorless liquid | Inferred |

| Boiling Point | ~260 °C (Predicted) | PubChem |

| Melting Point | 18-20 °C | PubChem |

| LogP (Octanol/Water) | 5.3 (Predicted) | PubChem |

| Water Solubility | Low (Predicted) | PubChem |

Table 2: Physicochemical Properties of Sodium Tridecyl Sulfate

| Property | Value | Source |

| Molecular Formula | C₁₃H₂₇NaO₄S | PubChem[1] |

| Molecular Weight | 302.41 g/mol | PubChem[1] |

| Appearance | White to pale yellow solid or viscous liquid | CymitQuimica[2] |

| Melting Point | 185-189 °C | ChemicalBook[3] |

| Water Solubility | Soluble | ChemicalBook[4], CymitQuimica[2] |

| Critical Micelle Concentration (CMC) | Data not available for the pure compound |

It is expected that tridecan-2-yl sulfate, in its salt form (e.g., sodium tridecan-2-yl sulfate), would exhibit properties similar to sodium tridecyl sulfate, acting as an anionic surfactant with good water solubility. The secondary nature of the sulfate group might slightly alter its packing in micelles and its surface activity compared to its primary counterpart.

Experimental Protocols: Synthesis of Secondary Alkyl Sulfates

While a specific protocol for the synthesis of tridecan-2-yl sulfate is not published, a general and improved method for the preparation of secondary alkyl sulfates has been described.[5] This method is suitable for long-chain alcohols and proceeds with retention of configuration.

General Synthesis of Secondary Alkyl Sulfates

The synthesis involves the sulfation of the corresponding secondary alcohol, in this case, tridecan-2-ol, using a sulfur trioxide complex.

Reaction:

R-CH(OH)-R' + SO₃-Base Complex → R-CH(OSO₃H)-R' + Base

Where R = CH₃(CH₂)₁₀- and R' = -CH₃

Detailed Methodology:

-

Preparation of the Alkoxide: The secondary alcohol (tridecan-2-ol) is first converted to its sodium alkoxide by reacting it with a strong base like sodium hydride in an anhydrous aprotic solvent (e.g., tetrahydrofuran).

-

Sulfation: The resulting alkoxide is then treated with a triethylamine-sulfur trioxide complex (Et₃N·SO₃). This complex is a mild sulfating agent that minimizes side reactions. The reaction is typically carried out at room temperature with stirring.

-

Workup: After the reaction is complete, the mixture is quenched with water or a dilute acid. The product, tridecan-2-yl sulfate, can then be isolated and purified using standard techniques such as extraction and chromatography. If the sodium salt is desired, the acidic product is neutralized with sodium hydroxide.

Logical Workflow for the Synthesis of Sodium Tridecan-2-yl Sulfate:

Biological Activity and Potential Applications

Direct studies on the biological activity of tridecan-2-yl sulfate are absent from the literature. However, the biological effects of long-chain alkyl sulfates, in general, are well-documented.

Surfactant and Detergent Properties

Like other alkyl sulfates, tridecan-2-yl sulfate is expected to act as an anionic surfactant.[2][4] This property makes it potentially useful in:

-

Cleaning Formulations: As a detergent in industrial and household cleaning products.

-

Emulsification: As an emulsifying agent in various formulations, including cosmetics and personal care products.

-

Foaming Agent: To generate foam in products like shampoos and soaps.

Interaction with Biological Systems

Alkyl sulfates are known to interact with biological membranes and proteins. Their biological activity is often dependent on the length of the alkyl chain.

-

Bacteriostatic Action: Some alkyl sulfates have been shown to possess selective bacteriostatic action.

-

Enzyme Modulation: Anionic surfactants can interact with enzymes, leading to either activation or inhibition of their activity. This interaction is thought to involve both electrostatic and hydrophobic interactions with the protein structure.

-

Cell Membrane Disruption: At sufficient concentrations, alkyl sulfates can disrupt cell membranes, a property that contributes to their antimicrobial effects but also to their potential cytotoxicity.

Logical Relationship of Alkyl Sulfate Properties and Biological Effects:

Conclusion

Tridecan-2-yl sulfate represents a gap in the comprehensive characterization of secondary alkyl sulfates. While its direct experimental data is scarce, this guide provides a foundational understanding based on the properties of its precursor and a primary alkyl sulfate analog. The provided synthetic methodology offers a viable route for its preparation, which would enable further experimental investigation into its physicochemical properties and biological activities. Such research is warranted to explore its potential in various applications, from specialty surfactants to probes for studying biological systems. It is recommended that future work focuses on the synthesis and purification of tridecan-2-yl sulfate, followed by a thorough characterization of its properties to validate the inferences made in this guide.

References

- 1. Sodium Tridecyl Sulfate | C13H27NaO4S | CID 23668353 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. cymitquimica.com [cymitquimica.com]

- 3. SODIUM N-TRIDECYL SULPHATE | 3026-63-9 [amp.chemicalbook.com]

- 4. SODIUM N-TRIDECYL SULPHATE | 3026-63-9 [chemicalbook.com]

- 5. An improved procedure for the preparation of alkyl sulphate esters suitable for the study of secondary alkylsulphohydrolase enzymes - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Analysis of Secondary Alkyl Sulfates: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core spectroscopic techniques used for the analysis of secondary alkyl sulfates. These compounds are of significant interest in various fields, including their use as surfactants and their potential presence as process-related impurities in drug substances. A thorough understanding of their structural characterization is crucial for quality control, safety assessment, and formulation development.

This document details the principles and practical applications of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy in the analysis of secondary alkyl sulfates. It includes detailed experimental protocols, tabulated spectral data for easy reference, and workflow diagrams to guide the analytical process.

Introduction to Secondary Alkyl Sulfates

Secondary alkyl sulfates are a class of organic compounds characterized by a sulfate group attached to a secondary carbon atom within an alkyl chain. Their amphiphilic nature, arising from a hydrophobic alkyl tail and a hydrophilic sulfate head, makes them effective surfactants. However, their potential to be genotoxic impurities in pharmaceutical products necessitates sensitive and specific analytical methods for their detection and quantification.

Spectroscopic techniques are indispensable tools for the unambiguous identification and structural elucidation of these molecules. This guide will delve into the practical aspects of applying NMR, MS, and FTIR for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of secondary alkyl sulfates by providing detailed information about the chemical environment of individual protons (¹H NMR) and carbon atoms (¹³C NMR).

Key Diagnostic NMR Signals

The position of the sulfate group on a secondary carbon atom gives rise to characteristic signals in both ¹H and ¹³C NMR spectra. The proton attached to the carbon bearing the sulfate group (the α-proton) is significantly deshielded and appears at a characteristic downfield chemical shift. Similarly, the α-carbon itself exhibits a distinct downfield shift in the ¹³C NMR spectrum.

Tabulated NMR Data

The following tables summarize typical ¹H and ¹³C NMR chemical shifts for a representative secondary alkyl sulfate, sodium dodecyl-2-sulfate. These values can serve as a reference for the identification of similar structures.

Table 1: ¹H NMR Spectral Data of Sodium Dodecyl-2-Sulfate

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |

| H-2 (CH-OSO₃⁻) | ~ 4.0 | m |

| H-1 (CH₃) | ~ 1.2 | d |

| H-3 (CH₂) | ~ 1.6 | m |

| -(CH₂)ₙ- | 1.2 - 1.4 | m |

| Terminal CH₃ | ~ 0.9 | t |

Table 2: ¹³C NMR Spectral Data of Sodium Dodecyl-2-Sulfate

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C-2 (CH-OSO₃⁻) | ~ 75 - 80 |

| C-1 (CH₃) | ~ 20 - 25 |

| C-3 (CH₂) | ~ 30 - 35 |

| -(CH₂)ₙ- | 22 - 32 |

| Terminal CH₃ | ~ 14 |

Experimental Protocol: NMR Sample Preparation

A well-defined protocol is essential for acquiring high-quality NMR spectra.[1][2][3]

Materials:

-

Secondary alkyl sulfate sample (5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR)

-

Deuterated solvent (e.g., D₂O, DMSO-d₆)

-

NMR tube (5 mm)

-

Vortex mixer

-

Pipette

Procedure:

-

Weigh the appropriate amount of the secondary alkyl sulfate sample directly into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.

-

Vortex the sample until the solid is completely dissolved. The solution should be clear and free of any particulates.

-

Carefully transfer the solution into the NMR tube using a pipette. Avoid introducing any solid particles.

-

Ensure the solvent height in the NMR tube is sufficient for analysis (typically around 4-5 cm).

-

Cap the NMR tube and wipe the outside with a lint-free tissue before inserting it into the NMR spectrometer.

Mass Spectrometry (MS)

Mass spectrometry is a highly sensitive technique that provides information about the molecular weight and fragmentation pattern of secondary alkyl sulfates, aiding in their identification and structural confirmation. Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are commonly employed.

Ionization Techniques and Fragmentation Patterns

Electron Ionization (EI) and Electrospray Ionization (ESI) are two common ionization techniques. EI is a "hard" ionization technique that often leads to extensive fragmentation, providing valuable structural information. ESI is a "soft" ionization technique that typically produces the intact molecular ion, confirming the molecular weight.

The fragmentation of secondary alkyl sulfates is influenced by the position of the sulfate group. Common fragmentation pathways include cleavage of the C-O bond of the sulfate ester and cleavage of the C-C bonds adjacent to the carbon bearing the sulfate group.

Tabulated Mass Spectrometry Data

The following table summarizes the expected key ions for a representative secondary alkyl sulfate in both positive and negative ion modes.

Table 3: Characteristic Mass Spectrometry Fragments of a Secondary Alkyl Sulfate (e.g., Sodium Dodecyl-2-Sulfate)

| m/z | Ion | Ionization Mode | Description |

| [M-Na]⁻ | C₁₂H₂₅O₄S⁻ | Negative ESI | Deprotonated molecular ion |

| 97 | HSO₄⁻ | Negative ESI/EI | Sulfate head group |

| 80 | SO₃⁻ | Negative ESI/EI | Loss of oxygen from sulfate |

| [M+Na]⁺ | C₁₂H₂₅O₄SNa₂⁺ | Positive ESI | Sodiated molecular ion |

| Varies | [CₙH₂ₙ₊₁]⁺ | Positive EI | Alkyl fragments from chain cleavage |

Experimental Protocol: LC-MS/MS Analysis

This protocol outlines a general method for the analysis of secondary alkyl sulfates as impurities in a drug substance.[4][5][6][7]

Instrumentation:

-

High-Performance Liquid Chromatograph (HPLC) coupled to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.

Chromatographic Conditions:

-

Column: A reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm) is commonly used.

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient: A typical gradient would start with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the analytes.

-

Flow Rate: 0.2 - 0.4 mL/min

-

Column Temperature: 30 - 40 °C

-

Injection Volume: 5 - 10 µL

Mass Spectrometry Conditions:

-

Ionization Mode: Negative ESI is often preferred for the detection of sulfates.

-

Scan Mode: Multiple Reaction Monitoring (MRM) for targeted quantification, using a precursor ion (e.g., [M-Na]⁻) and a specific product ion (e.g., HSO₄⁻).

-

Source Parameters: Optimized for the specific instrument and analyte, including capillary voltage, cone voltage, and gas flows.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. For secondary alkyl sulfates, the key vibrational bands are those associated with the sulfate group and the alkyl chain.

Characteristic Absorption Bands

The sulfate group (R-O-SO₃⁻) gives rise to strong and characteristic absorption bands in the infrared spectrum. The asymmetric and symmetric stretching vibrations of the S=O bonds are particularly diagnostic.

Tabulated FTIR Data

The table below lists the characteristic FTIR absorption bands for alkyl sulfates.

Table 4: Characteristic FTIR Absorption Bands for Alkyl Sulfates

| Wavenumber (cm⁻¹) | Vibration | Intensity |

| ~1215 - 1250 | Asymmetric S=O stretching | Strong |

| ~1060 - 1080 | Symmetric S=O stretching | Strong |

| ~820 - 860 | C-O-S stretching | Medium |

| 2850 - 2960 | C-H stretching (alkyl chain) | Strong |

| 1450 - 1470 | C-H bending (alkyl chain) | Medium |

Data compiled from various sources including[8][9].

Experimental Protocol: FTIR Analysis

This protocol describes the analysis of a solid secondary alkyl sulfate sample using an Attenuated Total Reflectance (ATR) accessory.[9]

Instrumentation:

-

Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide crystal).

Procedure:

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Record a background spectrum of the clean, empty ATR crystal.

-

Place a small amount of the solid secondary alkyl sulfate sample onto the center of the ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal using the ATR's pressure clamp.

-

Acquire the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹.

-

Clean the ATR crystal thoroughly after the measurement.

Experimental Workflows and Logical Relationships

The following diagrams, generated using the DOT language, illustrate typical workflows for the analysis and synthesis of secondary alkyl sulfates.

References

- 1. GC/MS or LC/MS method for detecting detergents/surfactants? - Chromatography Forum [chromforum.org]

- 2. m.youtube.com [m.youtube.com]

- 3. youtube.com [youtube.com]

- 4. A practical derivatization LC/MS approach for determination of trace level alkyl sulfonates and dialkyl sulfates genotoxic impurities in drug substances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. cleaninginstitute.org [cleaninginstitute.org]

- 7. shimadzu.com [shimadzu.com]

- 8. A Novel Hydrate Form of Sodium Dodecyl Sulfate and Its Crystallization Process - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Sodium Octyl Sulfate | C8H17NaO4S | CID 2735107 - PubChem [pubchem.ncbi.nlm.nih.gov]

Physical characteristics of tridecan-2-ol reaction with H2SO4

An In-depth Technical Guide on the Physical Characteristics of Tridecan-2-ol Reaction with H₂SO₄

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the acid-catalyzed dehydration of tridecan-2-ol using sulfuric acid (H₂SO₄). Tridecan-2-ol, a secondary alcohol, undergoes an E1 elimination reaction in the presence of a strong acid catalyst and heat to yield a mixture of isomeric alkenes, primarily tridecenes. This document details the physical properties of the reactant and its products, the underlying reaction mechanism, a comprehensive experimental protocol, and essential safety considerations. The information is intended to support researchers and professionals in the fields of organic synthesis and drug development.

Physical Characteristics of Reactant and Products

The reaction involves the conversion of tridecan-2-ol, a long-chain secondary alcohol, into various isomers of tridecene. The physical properties of these compounds are crucial for experimental design, purification, and characterization.

Tridecan-2-ol

Tridecan-2-ol is a secondary alcohol characterized by a hydroxyl group on the second carbon of a thirteen-carbon chain.[1] It exists as a colorless solid or melt at room temperature.[2]

| Property | Value |

| Molecular Formula | C₁₃H₂₈O |

| Molecular Weight | 200.36 g/mol [1] |

| Melting Point | 22 to 30 °C (71.6 to 86 °F)[2][3][4] |

| Boiling Point | 256 to 258 °C (492.8 to 496.4 °F) at 760 mmHg[3] |

| Density | 0.831 g/cm³[4] |

| Flash Point | 102.22 °C (216 °F)[3][4] |

| Appearance | Colorless to white solid or melt[2][5] |

| Solubility | Low water solubility[2] |

| CAS Number | 1653-31-2[1] |

Tridecene (Products)

The dehydration of tridecan-2-ol results in a mixture of tridecene isomers, primarily 1-tridecene and 2-tridecene (in cis and trans forms). These are colorless liquids at room temperature.[6][7]

| Property | 1-Tridecene | (E)-Tridec-2-ene |

| Molecular Formula | C₁₃H₂₆ | C₁₃H₂₆ |

| Molecular Weight | 182.35 g/mol [7] | 182.35 g/mol [8] |

| Melting Point | -23 to -24 °C (-9.4 to -11.2 °F)[7] | Not available |

| Boiling Point | 232 to 233 °C (449.6 to 451.4 °F)[7] | Not available |

| Density | 0.766 g/mL at 25 °C | Not available |

| Appearance | Colorless liquid[6][7] | Liquid[8] |

| Solubility | Insoluble in water; soluble in non-polar organic solvents[6] | Not available |

| CAS Number | 2437-56-1[6] | 41446-58-6[8] |

Reaction Mechanism and Pathway

The reaction of tridecan-2-ol with concentrated sulfuric acid is a classic acid-catalyzed dehydration that proceeds via an E1 (Elimination, Unimolecular) mechanism.[9][10] This multi-step process is favored for secondary and tertiary alcohols.[9]

Step 1: Protonation of the Alcohol The hydroxyl group of tridecan-2-ol acts as a weak base and is protonated by the strong acid catalyst (H₂SO₄), forming a good leaving group, an alkyloxonium ion.[9][10][11]

Step 2: Formation of a Carbocation The protonated hydroxyl group departs as a water molecule, resulting in the formation of a secondary carbocation at the second carbon position.[9][11] This is the rate-determining step of the reaction.

Step 3: Deprotonation to Form an Alkene A weak base, such as the bisulfate ion (HSO₄⁻) or another alcohol molecule, abstracts a proton from a carbon atom adjacent to the carbocation. This leads to the formation of a double bond.

Due to the structure of the secondary carbocation, deprotonation can occur from two different adjacent carbons, leading to a mixture of products:

-

1-Tridecene: Formed by removing a proton from the first carbon (C1).

-

2-Tridecene: Formed by removing a proton from the third carbon (C3).

According to Zaitsev's Rule , the major product will be the most stable, most substituted alkene. Therefore, 2-tridecene is expected to be the major product. Furthermore, 2-tridecene can exist as geometric isomers (cis and trans).[12][13]

Caption: E1 Dehydration Mechanism of Tridecan-2-ol.

Experimental Protocols

The following is a generalized protocol for the dehydration of a secondary alcohol, adapted for tridecan-2-ol. Reaction temperatures for secondary alcohols are typically in the range of 100–140 °C.[9][11]

Materials and Equipment

-

Tridecan-2-ol

-

Concentrated sulfuric acid (98%) or concentrated phosphoric acid (85%)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Diethyl ether or a similar organic solvent

-

Round-bottom flask

-

Distillation apparatus (simple or fractional)

-

Separatory funnel

-

Heating mantle with a temperature controller

-

Magnetic stirrer and stir bar

-

Ice bath

Procedure

-

Reaction Setup: Place 1 mole equivalent of tridecan-2-ol into a round-bottom flask equipped with a magnetic stir bar.

-

Catalyst Addition: While cooling the flask in an ice bath and stirring, slowly add 0.2-0.5 mole equivalents of cold, concentrated sulfuric acid dropwise. Note: Phosphoric acid is often preferred as it is less oxidizing and leads to fewer side reactions like charring.[13][14]

-

Dehydration: Assemble a simple distillation apparatus with the reaction flask. Heat the mixture gently using a heating mantle to a temperature of 100-140 °C. The alkene product, being more volatile than the alcohol, will distill over along with water.

-

Workup - Neutralization: Collect the distillate in a flask cooled in an ice bath. Transfer the distillate to a separatory funnel and wash it with a saturated sodium bicarbonate solution to neutralize any remaining acid.

-

Workup - Extraction: Wash the organic layer with water, followed by a brine solution. Separate the organic layer.

-

Drying: Dry the organic layer over an anhydrous drying agent like MgSO₄ or Na₂SO₄.

-

Purification: Decant or filter the dried liquid and purify it via fractional distillation to separate the isomeric alkene products from any unreacted alcohol.

Caption: General Experimental Workflow for Dehydration.

Safety and Handling

Concentrated Sulfuric Acid (H₂SO₄):

-

Hazards: Extremely corrosive and a strong oxidizing agent. Causes severe skin burns and eye damage. The reaction is highly exothermic, especially when mixed with water or alcohols.[13][14]

-

Precautions: Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Add acid slowly to the alcohol while cooling to control the exothermic reaction. Work in a well-ventilated fume hood.

Tridecan-2-ol:

-

Hazards: Generally considered to have low acute toxicity.[2] May cause skin and eye irritation upon contact.[15]

-

Precautions: Avoid contact with skin and eyes. Use in a well-ventilated area.

Reaction Mixture:

-

The reaction can produce dark-colored byproducts due to oxidation and polymerization, a process often referred to as charring.[14][16] This is more common with sulfuric acid than with phosphoric acid.

Conclusion

The reaction of tridecan-2-ol with sulfuric acid is an effective method for synthesizing tridecene isomers via an E1 dehydration mechanism. A thorough understanding of the physical properties of the involved substances, precise control over reaction conditions (especially temperature), and adherence to safety protocols are paramount for achieving high yields and ensuring laboratory safety. The major product, 2-tridecene, is favored according to Zaitsev's rule, but a mixture of isomers is expected, necessitating purification by fractional distillation. This guide provides the foundational knowledge for professionals to successfully carry out and adapt this important organic transformation.

References

- 1. 2-Tridecanol | C13H28O | CID 15449 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. assets.thermofisher.com [assets.thermofisher.com]

- 3. 2-tridecanol, 1653-31-2 [thegoodscentscompany.com]

- 4. 2-tridecanol | CAS#:1653-31-2 | Chemsrc [chemsrc.com]

- 5. L01926.06 [thermofisher.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

- 8. Tridecene | C13H26 | CID 5364435 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. youtube.com [youtube.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. chemguide.co.uk [chemguide.co.uk]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. chemguide.co.uk [chemguide.co.uk]

- 15. chemicalbook.com [chemicalbook.com]

- 16. quora.com [quora.com]

Preliminary Investigation of Tridecan-2-ol Sulfation Byproducts: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Tridecan-2-ol is a secondary alcohol with potential applications in various industries. Sulfation of alcohols is a common chemical modification to alter their physicochemical properties, often to enhance their surfactant capabilities or biological activity. The process of sulfation, however, is not always perfectly selective and can lead to the formation of various byproducts. Understanding and controlling the formation of these byproducts is critical for process optimization, product purity, and ensuring the safety and efficacy of the final product. This guide explores the potential byproducts of tridecan-2-ol sulfation, provides detailed experimental methodologies for its synthesis and analysis, and visualizes key chemical and procedural pathways.

Potential Byproducts of Tridecan-2-ol Sulfation

The sulfation of secondary alcohols, such as tridecan-2-ol, can result in several byproducts depending on the sulfating agent and reaction conditions. The primary reaction aims to produce tridecan-2-yl sulfate. However, side reactions such as dehydration, etherification, and incomplete reaction can occur.

Data Presentation

The following table summarizes the expected products and byproducts of tridecan-2-ol sulfation. The quantitative data presented is illustrative, based on typical outcomes for the sulfation of long-chain secondary alcohols, as specific experimental data for tridecan-2-ol is not available in the reviewed literature.

| Compound | Structure | Formation Pathway | Illustrative Yield (%) | Analytical Detection Method |

| Tridecan-2-yl sulfate (Desired Product) | CH3(CH2)10CH(OSO3H)CH3 | Direct sulfation of the hydroxyl group | 85 - 95 | LC-MS, GC-MS (after hydrolysis and derivatization)[1][2], NMR |

| Tridecan-2-ol (Unreacted) | CH3(CH2)10CH(OH)CH3 | Incomplete reaction | 2 - 10 | GC-MS[1], TLC |

| Tridecenes (Dehydration Byproducts) | e.g., CH3(CH2)9CH=CHCH3 | Acid-catalyzed elimination of water[3][4] | 1 - 5 | GC-MS |

| Di-tridecan-2-yl ether (Etherification Byproduct) | [CH3(CH2)10CH(CH3)]2O | Intermolecular dehydration[5] | < 2 | GC-MS |

| Di-tridecan-2-yl sulfate (Diester Byproduct) | [CH3(CH2)10CH(CH3)O]2SO2 | Reaction with excess sulfating agent | < 1 | LC-MS |

| Inorganic Salts | e.g., Na2SO4, NaCl | Neutralization and byproduct of sulfating agent | Variable | Ion Chromatography |

Experimental Protocols

Sulfation of Tridecan-2-ol using Chlorosulfonic Acid (Illustrative Protocol)

This protocol is a generalized procedure based on methods for sulfating long-chain secondary alcohols.[6]

Materials:

-

Tridecan-2-ol

-

Chlorosulfonic acid

-

Anhydrous solvent (e.g., dichloromethane)

-

Sodium hydroxide solution (for neutralization)

-

Nitrogen gas

-

Standard laboratory glassware (three-neck flask, dropping funnel, condenser, etc.)

-

Magnetic stirrer and heating mantle

-

Ice bath

Procedure:

-

Set up a clean, dry three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a condenser with a drying tube, and a nitrogen inlet.

-

Dissolve tridecan-2-ol in the anhydrous solvent within the flask under a nitrogen atmosphere.

-

Cool the reaction mixture to 0-5 °C using an ice bath.

-

Slowly add a stoichiometric amount of chlorosulfonic acid dropwise from the dropping funnel to the stirred solution. Maintain the temperature below 10 °C throughout the addition. The reaction is highly exothermic.[6]

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours to ensure the reaction goes to completion.

-

Slowly and carefully pour the reaction mixture into a cold, stirred solution of sodium hydroxide to neutralize the excess acid and the product. Monitor the pH to ensure it is neutral (pH 7-8).

-

Transfer the mixture to a separatory funnel. The aqueous layer containing the sodium tridecan-2-yl sulfate can be separated.

-

Wash the aqueous layer with an organic solvent (e.g., diethyl ether) to remove any unreacted alcohol and non-polar byproducts.

-

The aqueous solution containing the sulfated product can then be further purified, for example, by crystallization or chromatography.

Analysis of Sulfation Byproducts by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general approach for the analysis of the reaction mixture.

Sample Preparation:

-

To analyze for unreacted tridecan-2-ol and non-polar byproducts like tridecenes and di-tridecan-2-yl ether, an aliquot of the organic wash from the purification step can be directly analyzed.

-

To analyze the main product, tridecan-2-yl sulfate, hydrolysis followed by derivatization is typically required for GC-MS analysis.[1][2]

GC-MS Parameters (Illustrative):

-

Column: HP-5MS or equivalent non-polar capillary column.

-

Injector Temperature: 250 °C.

-

Oven Program: Start at 80 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, hold for 5 minutes.

-

Carrier Gas: Helium.

-

MS Detector: Electron Ionization (EI) at 70 eV, scanning from m/z 40-500.

Identification of peaks can be achieved by comparing mass spectra to libraries (e.g., NIST) and by interpreting fragmentation patterns.

Mandatory Visualizations

Chemical Pathways

References

- 1. Determination of alcohol sulfates in wastewater treatment plant influents and effluents by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. US3337601A - Process for the production of alcohol sulfates - Google Patents [patents.google.com]

Unveiling the Core of Sulfation: A Technical Guide to Sulfuric Acid as a Sulfating Agent

For Researchers, Scientists, and Drug Development Professionals

Sulfuric acid (H₂SO₄), a cornerstone of the chemical industry, plays a pivotal yet nuanced role as a sulfating agent in organic synthesis. Its ability to introduce the sulfo group (-SO₃H) into a variety of organic molecules has profound implications for modifying their physicochemical properties, a strategy extensively leveraged in drug development to enhance solubility, bioavailability, and target-binding affinity. This in-depth technical guide provides a comprehensive overview of the fundamental principles governing the use of sulfuric acid in sulfation reactions, encompassing reaction mechanisms, experimental considerations, and its significance in biological systems and pharmaceutical sciences.

The Chemistry of Sulfuric Acid as a Sulfating Agent

Concentrated sulfuric acid serves as a direct source of the electrophilic species, sulfur trioxide (SO₃), which is the active agent in sulfation reactions. The equilibrium between sulfuric acid and its anhydride, sulfur trioxide, is a key aspect of its reactivity.

Mechanism of Sulfation:

The sulfation of organic substrates by sulfuric acid generally proceeds via an electrophilic substitution mechanism. The specific steps can vary depending on the nature of the substrate, primarily categorized as alcohols (O-sulfation) and aromatic compounds (C-sulfation).

-

Sulfation of Alcohols: The reaction of an alcohol with sulfuric acid leads to the formation of an alkyl sulfate ester. The mechanism involves the protonation of the alcohol's hydroxyl group by the strong acid, followed by the nucleophilic attack of the alcohol on a sulfur trioxide molecule (or a related electrophilic sulfur species).

-

Sulfation of Aromatic Compounds: Aromatic sulfonation is a classic example of electrophilic aromatic substitution. In the presence of concentrated sulfuric acid, sulfur trioxide acts as the electrophile, attacking the electron-rich aromatic ring to form a resonance-stabilized carbocation intermediate (a sigma complex). Subsequent deprotonation re-establishes aromaticity and yields the corresponding arylsulfonic acid.

Quantitative Data on Sulfation Reactions

The efficiency of sulfation reactions using sulfuric acid is highly dependent on the substrate, reaction temperature, concentration of sulfuric acid, and the presence of any catalysts or additives. Below are tables summarizing typical yields for the sulfation of various organic compounds.

Table 1: Sulfation of Alcohols with Sulfuric Acid

| Alcohol Type | Substrate Example | Sulfuric Acid Concentration | Temperature (°C) | Yield (%) | Reference |

| Primary Alcohol | Lauryl Alcohol | Concentrated | - | High | [1] |

| Saturated Monohydric Alcohol | General | Equimolar | Moderate | ~65% | [2] |

| Polyhydric Alcohol | Cellulose | Concentrated | 5 | - | [2] |

Note: Yields can be influenced by side reactions such as dehydration, especially at higher temperatures.

Table 2: Sulfonation of Aromatic Compounds with Sulfuric Acid

| Substrate | Sulfuric Acid Concentration | Temperature (°C) | Product(s) | Yield (%) | Reference |

| Phenol | Concentrated | 25 | o-Phenolsulfonic acid (major) | - | |

| Phenol | Concentrated | 100 | p-Phenolsulfonic acid (major) | - | |

| p-Cresol | Concentrated | 105-120 | p-Toluenesulfonic acid | - | [3] |

| p-Xylene | 72-89% | Varied | p-Xylenesulfonic acid | - | [4] |

Note: The ortho/para isomer ratio in the sulfonation of substituted phenols is highly temperature-dependent.

Experimental Protocols

A successful sulfation reaction requires careful control of experimental parameters to maximize the yield of the desired product and minimize side reactions.

Detailed Methodology for the Sulfonation of p-Cresol:

This protocol describes a representative procedure for the sulfonation of an aromatic compound, p-cresol, using concentrated sulfuric acid.

-

Reaction Setup: A round-bottom flask equipped with a magnetic stirrer, a thermometer, and a reflux condenser is charged with p-cresol.

-

Addition of Sulfuric Acid: Concentrated sulfuric acid is added dropwise to the stirred p-cresol. The molar ratio of sulfuric acid to p-cresol is a critical parameter and should be optimized for the specific scale of the reaction. An exothermic reaction is expected, and the temperature should be controlled using an ice bath if necessary.

-

Reaction Conditions: The reaction mixture is heated to a specific temperature (e.g., 105-120°C) and maintained for a defined period (e.g., several hours) with continuous stirring.[3] Reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature and slowly poured onto crushed ice with vigorous stirring. The precipitated product, p-toluenesulfonic acid, is then collected by filtration.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent, such as water or an aqueous ethanol mixture.

-

Characterization: The identity and purity of the final product should be confirmed using analytical techniques such as melting point determination, Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) spectroscopy.

Visualizing Reaction Mechanisms and Workflows

Mechanism of Alcohol Sulfation:

Caption: Mechanism of alcohol sulfation with sulfuric acid.

Experimental Workflow for a Sulfation Reaction:

Caption: General workflow for a sulfation reaction.

Biological Significance and Drug Development

In biological systems, sulfation is a crucial post-translational modification that modulates the activity of a wide range of proteins, hormones, and xenobiotics. This process is catalyzed by a family of enzymes known as sulfotransferases, which utilize 3'-phosphoadenosine-5'-phosphosulfate (PAPS) as the universal sulfate donor.

Tyrosine Sulfation Signaling Pathway:

Protein tyrosine sulfation is a key modification that influences protein-protein interactions and signaling cascades.

Caption: The protein tyrosine sulfation pathway.[5][6][7][8]

Applications in Drug Development:

The introduction of a sulfate group can dramatically alter the pharmacokinetic and pharmacodynamic properties of a drug molecule. Sulfation generally increases water solubility, which can improve oral bioavailability and facilitate excretion. Furthermore, the negatively charged sulfate group can enhance binding to target proteins through electrostatic interactions.

A notable example is Minoxidil Sulfate , the active metabolite of the hair growth drug Minoxidil. While Minoxidil itself is active, its sulfated form is a more potent vasodilator.[9][10][11] The synthesis of such sulfated drugs often involves the use of milder sulfating agents derived from sulfuric acid, such as sulfur trioxide-amine complexes, to avoid degradation of sensitive functional groups.[9]

Another widespread application is in the production of surfactants like Sodium Lauryl Sulfate (SLS) , a common ingredient in pharmaceuticals and personal care products. The synthesis involves the sulfation of lauryl alcohol with a sulfuric acid derivative, followed by neutralization.[1][12][13][14][15]

Challenges and a Look to the Future

While sulfuric acid is a powerful and cost-effective sulfating agent, its use is not without challenges. Its strong acidity and oxidizing nature can lead to unwanted side reactions, such as dehydration of alcohols and polysulfonation or degradation of aromatic substrates.[2] This has driven the development of a diverse array of milder sulfating agents, including sulfur trioxide complexes with pyridine, dimethylformamide (DMF), and triethylamine, as well as chlorosulfonic acid and sulfamic acid.[2][9]

The future of sulfation chemistry in drug discovery and development lies in the design of more selective and efficient sulfating methodologies. The exploration of enzymatic sulfation and the development of novel catalytic systems that can operate under mild conditions will be crucial for the synthesis of complex, sulfated drug candidates with improved therapeutic profiles. The foundational understanding of sulfuric acid's reactivity, however, remains an indispensable tool for chemists in this endeavor.

References

- 1. brainly.com [brainly.com]

- 2. Chemical Sulfation of Small Molecules – Advances and Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CN105906481A - P-cresol preparation method and equipment - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Tyrosine sulfation - Wikipedia [en.wikipedia.org]

- 8. Tyrosine sulfation and the secretory pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Chemical approaches to the sulfation of small molecules: current progress and future directions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Minoxidil CAS 38304-91-5 and Minoxidil Sulfate or Minoxidil Sulphate CAS 83701-22-8 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]

- 11. Minoxidil Sulfate For Hair Regrowth | Why is it a bad idea [minoxidilmax.com]

- 12. Sodium Laureth Sulfate synthesis - chemicalbook [chemicalbook.com]

- 13. CN106977428A - Improve the method for preparing lauryl sodium sulfate - Google Patents [patents.google.com]

- 14. usp.org [usp.org]

- 15. pmda.go.jp [pmda.go.jp]

An Exploratory Technical Guide on the Surfactant Behavior of Secondary Alkyl Sulfates, with a Focus on Tridecan-2-yl Sulfate Analogs

Introduction

Secondary alkyl sulfates (SAS) are a class of anionic surfactants that have garnered interest in various applications, including in the formulation of personal care products and as potential agents in drug delivery systems. Their molecular structure, characterized by a sulfate head group positioned along a linear alkyl chain, imparts distinct surface-active properties. This technical guide provides an in-depth exploration of the surfactant behavior of SAS, with a focus on analogs of tridecan-2-yl sulfate. The document is intended for researchers, scientists, and drug development professionals, offering a summary of key quantitative data, detailed experimental protocols for characterization, and visualizations of relevant processes.

The general structure of a secondary alkyl sulfate consists of a hydrophobic alkyl chain and a hydrophilic sulfate group. The position of the sulfate group along the chain can influence the surfactant's properties. For the purpose of this guide, we will consider data from C12 and C14 secondary alkyl sulfates to approximate the behavior of the C13 analog, tridecan-2-yl sulfate.

Surfactant Properties of Secondary Alkyl Sulfate Analogs

The surfactant properties of secondary alkyl sulfates are primarily defined by their ability to lower surface tension and form micelles in solution. Key parameters include the critical micelle concentration (CMC) and the surface tension at the CMC (γ_CMC).

The following tables summarize the critical micelle concentration and surface tension at CMC for sodium secondary alkyl sulfates with chain lengths of C12 and C14, which serve as analogs for tridecan-2-yl sulfate.

| Compound | Chain Length | Critical Micelle Concentration (CMC) | Surface Tension at CMC (γ_CMC) |

| Sodium Dodecyl Sulfate (SDS) | C12 | ~8.2 mmol/L | ~30-35 mN/m |

| Sodium Tetradecyl Sulfate (STS) | C14 | 2.1 mmol/L[1] | ~30–35 mN·m⁻¹[1] |

Table 1: Surfactant Properties of Tridecan-2-yl Sulfate Analogs

Experimental Protocols

The characterization of surfactant behavior involves several key experiments to determine properties like the critical micelle concentration and surface tension.

The CMC is a fundamental characteristic of a surfactant and can be determined by various methods that detect the onset of micelle formation.[2][3]

This method is suitable for ionic surfactants like secondary alkyl sulfates.

-

Preparation of Surfactant Solutions: Prepare a stock solution of the secondary alkyl sulfate in deionized water. A series of dilutions are then made to obtain a range of concentrations both below and above the expected CMC.

-

Calibration: Calibrate the conductivity meter according to the manufacturer's instructions.

-

Measurement: Immerse the conductivity probe into each surfactant solution, ensuring it does not touch the walls or bottom of the container.[4] Allow the reading to stabilize and record the conductivity.

-

Data Analysis: Plot the measured conductivity as a function of the surfactant concentration. The plot will typically show two linear regions with different slopes.[2] The intersection of these two lines corresponds to the CMC.[5]

The surface tension of a surfactant solution decreases with increasing concentration until the CMC is reached, after which it remains relatively constant.

-

Preparation of Surfactant Solutions: Prepare a series of surfactant solutions of varying concentrations as described for the conductivity method.

-

Instrumentation: Use a surface tensiometer, such as one employing the Wilhelmy plate or du Noüy ring method.

-

Measurement: For each concentration, measure the surface tension of the solution. Ensure the plate or ring is clean for each measurement.

-

Data Analysis: Plot the surface tension as a function of the logarithm of the surfactant concentration. The point at which the surface tension plateaus indicates the CMC.

This is a sensitive method that utilizes a fluorescent probe, such as pyrene.

-

Preparation of Solutions: Prepare a series of surfactant solutions. To each solution, add a small, constant amount of the fluorescent probe.

-

Measurement: Measure the fluorescence emission spectrum of each solution using a spectrofluorometer.

-

Data Analysis: The ratio of the intensity of certain vibronic peaks in the pyrene emission spectrum is sensitive to the polarity of the microenvironment. A significant change in this ratio occurs when the probe partitions into the hydrophobic core of the micelles. Plotting this intensity ratio against the surfactant concentration will show a sigmoidal curve, and the inflection point corresponds to the CMC.[5]

A common method for the synthesis of secondary alkyl sulfates involves the sulfation of a corresponding secondary alcohol, followed by neutralization.

-

Sulfation: The secondary alcohol (e.g., tridecan-2-ol) is reacted with a sulfating agent, such as chlorosulfonic acid or sulfur trioxide. This reaction is typically carried out in an inert solvent at a controlled temperature to prevent side reactions.

-

Neutralization: The resulting alkyl sulfuric acid is then neutralized with a base, commonly sodium hydroxide or sodium carbonate, to yield the sodium secondary alkyl sulfate salt.

-

Purification: The final product is often purified by recrystallization or other techniques to remove any unreacted starting materials or byproducts.

Micellization and Drug Delivery

The formation of micelles above the CMC is a key aspect of the utility of surfactants in drug delivery.

Below the CMC, surfactant molecules exist as monomers in solution. As the concentration increases to the CMC, the hydrophobic tails of the surfactant molecules aggregate to minimize their contact with water, forming spherical structures called micelles. The hydrophilic head groups form the outer shell of the micelle, remaining in contact with the aqueous environment. This self-assembly process is spontaneous and driven by the hydrophobic effect.

The hydrophobic core of micelles can serve as a reservoir for poorly water-soluble drugs, thereby increasing their apparent solubility in aqueous formulations. This is a critical application in drug development for enhancing the bioavailability of hydrophobic active pharmaceutical ingredients (APIs). The stability of these drug-loaded micelles is crucial for their efficacy as drug carriers.

Conclusion

While specific experimental data for tridecan-2-yl sulfate remains elusive in the public domain, the surfactant behavior of its close analogs, sodium dodecyl and tetradecyl sulfate, provides a strong indication of its expected properties. As a secondary alkyl sulfate with a C13 chain, tridecan-2-yl sulfate is anticipated to be an effective anionic surfactant with a low critical micelle concentration and the ability to significantly reduce surface tension. The experimental protocols and conceptual frameworks presented in this guide offer a solid foundation for researchers and drug development professionals to characterize and utilize this and similar secondary alkyl sulfates in their work. Further empirical studies on tridecan-2-yl sulfate are warranted to fully elucidate its specific surfactant properties and potential applications.

References

- 1. Buy Sodium tetradecyl sulfate (EVT-359968) | 1191-50-0 [evitachem.com]

- 2. Surfactant Self-Assembling and Critical Micelle Concentration: One Approach Fits All? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. m.youtube.com [m.youtube.com]

- 5. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]

An In-Depth Technical Guide to Tridecan-2-yl Sulfate: Synthesis, Properties, and Biological Relevance

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tridecan-2-yl sulfate is a secondary alkyl sulfate that, while not extensively characterized in publicly available databases, represents a class of compounds with significant interest in various scientific and industrial fields, including drug development. Alkyl sulfates are known for their surfactant properties and have been explored for their biological activities. This technical guide provides a comprehensive overview of tridecan-2-yl sulfate, including its molecular structure, a detailed synthesis protocol for secondary alkyl sulfates, and a discussion of the biological activities and toxicological profile of related long-chain alkyl sulfates.

Molecular Structure and Identification

The molecular structure of tridecan-2-yl sulfate consists of a thirteen-carbon alkyl chain (tridecyl) with a sulfate group (-OSO₃H) attached to the second carbon atom. This positioning of the sulfate group classifies it as a secondary alkyl sulfate.

Molecular Formula: C₁₃H₂₈O₄S

Molecular Weight: 296.42 g/mol

A specific CAS (Chemical Abstracts Service) number for tridecan-2-yl sulfate is not readily found in major chemical databases. This suggests that it is not a commonly produced or commercially available compound. For reference, the precursor alcohol, tridecan-2-ol, is well-characterized.

Physicochemical Data of Tridecan-2-ol

For researchers interested in the synthesis or properties of tridecan-2-yl sulfate, understanding the characteristics of its precursor, tridecan-2-ol, is essential.

| Property | Value | Reference |

| CAS Number | 1653-31-2 | [1][2] |

| Molecular Formula | C₁₃H₂₈O | [1] |

| Molecular Weight | 200.36 g/mol | |

| Boiling Point | 156-157 °C at 11 mmHg | [1] |

| Melting Point | 29-30 °C | [1] |

| Flash Point | 102.3 °C | [1] |

| Density | 0.831 g/cm³ | [1] |

Experimental Protocols: Synthesis of Secondary Alkyl Sulfates

A general and effective method for the synthesis of secondary alkyl sulfates involves the sulfation of the corresponding secondary alcohol using a sulfur trioxide-amine complex. This method provides good yields and minimizes side reactions.

Protocol: Synthesis of Sodium Tridecan-2-yl Sulfate

This protocol is adapted from a general procedure for the synthesis of secondary alkyl sulfates.

Materials:

-

Tridecan-2-ol

-

Triethylamine-sulfur trioxide complex (Et₃N·SO₃)

-

Anhydrous Diethyl Ether

-

Sodium Hydroxide (NaOH)

-

Saturated Sodium Chloride (NaCl) solution

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Nitrogen gas atmosphere

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve tridecan-2-ol in anhydrous diethyl ether.

-

Sulfation: Cool the solution in an ice bath. Add the triethylamine-sulfur trioxide complex portion-wise to the stirred solution. The molar ratio of alcohol to the sulfating agent should be approximately 1:1.1.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of sodium chloride.

-

Neutralization and Extraction: Transfer the mixture to a separatory funnel. Neutralize the aqueous layer with a dilute solution of sodium hydroxide. Extract the aqueous layer with diethyl ether to remove any unreacted alcohol.

-

Isolation: The aqueous layer containing the sodium tridecan-2-yl sulfate can be concentrated under reduced pressure.

-

Purification: The crude product can be further purified by recrystallization or chromatography.

Biological Activity and Toxicological Profile

The biological effects of long-chain alkyl sulfates are of considerable interest, particularly in the context of drug development and toxicology.

Surfactant Properties and Cytotoxicity

Like other long-chain alkyl sulfates, tridecan-2-yl sulfate is expected to exhibit surfactant properties, which can lead to interactions with cell membranes. The cytotoxicity of alkyl sulfates is often related to their ability to disrupt lipid bilayers. The acute oral toxicity of alkyl sulfates generally decreases with increasing alkyl chain length[3]. The primary effect of acute oral exposure is irritation to the gastrointestinal tract due to their surfactant nature[3].

Potential Therapeutic Applications

While specific therapeutic applications for tridecan-2-yl sulfate have not been documented, related compounds have shown interesting biological activities. For instance, some long-chain alkylated and sulfated oligosaccharides have demonstrated potent anti-HIV activity[4]. The proposed mechanism involves the long alkyl chain anchoring the molecule to the viral lipid bilayer, allowing the sulfated portion to interact with viral glycoproteins and inhibit viral entry[4]. This suggests that long-chain secondary alkyl sulfates could be explored as components of novel therapeutic agents.

Metabolism by Alkylsulfatases

In biological systems, alkyl sulfates can be metabolized by enzymes known as alkylsulfatases. These enzymes catalyze the hydrolysis of the sulfate ester bond. Secondary alkylsulfatases specifically act on secondary alkyl sulfates. The mechanism can proceed via two pathways: one that cleaves the S-O bond and another that cleaves the C-O bond, the latter resulting in an inversion of the stereochemistry at the carbon atom[5][6]. The presence and activity of these enzymes are crucial in the biodegradation and detoxification of alkyl sulfates.

Visualizations

Synthesis Workflow of a Secondary Alkyl Sulfate

Caption: General workflow for the synthesis of a secondary alkyl sulfate.

Enzymatic Hydrolysis of Tridecan-2-yl Sulfate

Caption: Enzymatic hydrolysis of tridecan-2-yl sulfate by a secondary alkylsulfatase.

References

- 1. 2-Tridecanol|lookchem [lookchem.com]

- 2. 2-Tridecanol [webbook.nist.gov]

- 3. epa.gov [epa.gov]

- 4. Role of a long-chain alkyl group in sulfated alkyl oligosaccharides with high anti-HIV activity revealed by SPR and DLS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Microbial alkyl- and aryl-sulfatases: mechanism, occurrence, screening and stereoselectivities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structure and mechanism of an inverting alkylsulfatase from Pseudomonas sp. DSM6611 specific for secondary alkyl sulfates - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application of Tridecan-2-yl Sulfate in Emulsion Polymerization

Application Note AP-EPS-2025-01

Introduction

Tridecan-2-yl sulfate is an anionic surfactant that can be effectively utilized as an emulsifier in emulsion polymerization processes. Its branched alkyl structure offers distinct properties that influence micelle formation, particle nucleation, and the stability of the resulting latex. This document provides a detailed overview of its application, including its mechanism of action, and presents a generalized protocol for its use in a laboratory-scale emulsion polymerization.

Anionic surfactants are fundamental to emulsion polymerization, where they facilitate the emulsification of hydrophobic monomers in an aqueous phase, leading to the formation of stable polymer particle dispersions, commonly known as latexes.[1][2] The choice of surfactant is critical as it significantly impacts the polymerization kinetics, particle size and distribution, and the final properties of the polymer film, such as adhesion, water resistance, and gloss.[3] Tridecan-2-yl sulfate, a secondary alkyl sulfate, offers a unique hydrophobic structure that can influence these parameters.

Mechanism of Action

In emulsion polymerization, tridecan-2-yl sulfate functions primarily to form micelles in the aqueous phase when its concentration exceeds the critical micelle concentration (CMC). These micelles act as loci for the polymerization of monomers. The polymerization process is typically initiated by a water-soluble initiator.

The stabilization of the growing polymer particles is achieved through electrostatic repulsion conferred by the negatively charged sulfate headgroups of the adsorbed tridecan-2-yl sulfate molecules.[3] This electrostatic barrier prevents the agglomeration of polymer particles, ensuring the stability of the latex during and after polymerization.[3] The branched nature of the tridecan-2-yl hydrophobe can also contribute to steric hindrance, further enhancing particle stability.

Key Performance Aspects

The use of tridecan-2-yl sulfate as a primary or secondary emulsifier in emulsion polymerization is expected to influence several key performance indicators of the resulting latex:

-

Particle Size and Distribution: The concentration and efficiency of tridecan-2-yl sulfate will directly affect the number of micelles formed, which in turn influences the number and size of the polymer particles. Generally, a higher surfactant concentration leads to a larger number of smaller particles.

-

Latex Stability: The surfactant's ability to adsorb onto the polymer particle surface and provide a sufficient electrostatic barrier is crucial for preventing coagulation during polymerization and ensuring the shelf-life of the final product.

-

Monomer Conversion: By providing a stable environment for polymerization, the surfactant can influence the overall rate of monomer conversion.

-

Film Properties: The residual surfactant in the final polymer film can affect properties such as water sensitivity, adhesion, and gloss.

Quantitative Data Summary

Due to the limited availability of specific performance data for tridecan-2-yl sulfate in peer-reviewed literature, the following table provides a generalized comparison of typical performance characteristics of linear versus branched alkyl sulfate surfactants in emulsion polymerization, based on established principles.

| Parameter | Linear Alkyl Sulfate (e.g., Sodium Lauryl Sulfate) | Branched Alkyl Sulfate (e.g., Tridecan-2-yl Sulfate) | Reference |

| Critical Micelle Concentration (CMC) | Generally lower | Generally higher | General Surfactant Principles |

| Particle Size Control | Effective, often leads to smaller particle sizes | Effective, may lead to slightly larger particle sizes compared to linear isomers at the same concentration | [3] |

| Latex Stability | Good electrostatic stabilization | Good electrostatic and potentially some steric stabilization | [3] |

| Foaming | High | Moderate to High | General Surfactant Properties |

| Water Solubility | Good | Generally better at lower temperatures | [4] |

Experimental Protocols

The following protocols are provided as a general guideline for the use of tridecan-2-yl sulfate in a laboratory-scale, semi-batch emulsion polymerization of a model acrylic monomer system. Researchers should optimize these protocols for their specific monomer system and desired latex properties.

Materials

-

Monomers: Methyl methacrylate (MMA), Butyl acrylate (BA)

-

Surfactant: Tridecan-2-yl sulfate (as a sodium salt solution in water)

-

Initiator: Potassium persulfate (KPS)

-

Buffer: Sodium bicarbonate

-

Deionized (DI) water

Protocol 1: Semi-Batch Emulsion Polymerization

This protocol is suitable for producing a stable acrylic latex with good control over the polymerization process.

-

Reactor Setup:

-

Assemble a 500 mL, five-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, nitrogen inlet, thermocouple, and two addition funnels (one for the monomer pre-emulsion and one for the initiator solution).

-

Place the flask in a thermostatically controlled water bath.

-

-

Initial Charge:

-

To the reactor, add 100 g of DI water and 0.5 g of sodium bicarbonate.

-

Begin purging the reactor with nitrogen at a low flow rate and continue throughout the polymerization.

-

Start stirring at 150-200 rpm and heat the reactor to 75°C.

-

-

Preparation of Pre-emulsion and Initiator Solution:

-

Monomer Pre-emulsion: In a separate beaker, prepare the pre-emulsion by adding 5.0 g of tridecan-2-yl sulfate solution (assuming a 30% active solution) to 50 g of DI water under gentle stirring. Slowly add a mixture of 50 g of MMA and 50 g of BA to the surfactant solution and continue to stir for 30 minutes to form a stable emulsion.

-

Initiator Solution: Dissolve 0.5 g of KPS in 20 g of DI water.

-

-

Polymerization:

-

Once the reactor temperature reaches 75°C, add 10% of the monomer pre-emulsion to the reactor.

-

Add 25% of the initiator solution to the reactor.

-

Allow the seed particles to form for 20 minutes. A slight change in the appearance of the reaction mixture (e.g., turning bluish-white) indicates particle nucleation.

-

After the seed stage, begin the continuous and separate addition of the remaining monomer pre-emulsion and initiator solution over a period of 3 hours.

-

Maintain the reaction temperature at 80-85°C.

-

-

Chaser Stage and Cool-down:

-

After the additions are complete, maintain the temperature at 85°C for an additional hour to ensure high monomer conversion.

-

Cool the reactor to room temperature while maintaining stirring and nitrogen purge.

-

Filter the resulting latex through a 100-mesh screen to remove any coagulum.

-

-

Characterization:

-

Determine the solid content, particle size and distribution (e.g., using dynamic light scattering), viscosity, and pH of the final latex.

-

Protocol 2: Seeded Emulsion Polymerization

This method is used to achieve a narrower particle size distribution.

-

Seed Latex Preparation:

-

Follow steps 1-4 of Protocol 1, but use the entire amount of initiator and allow the reaction to proceed for 1 hour after the initial pre-emulsion charge to form a stable seed latex.

-

-

Main Polymerization:

-

After the seed stage, begin the continuous addition of the remaining monomer pre-emulsion over 2.5 hours.

-

Maintain the reaction temperature at 80-85°C.

-

-

Cool-down and Characterization:

-

Follow steps 5 and 6 of Protocol 1.

-

Visualizations

Emulsion Polymerization Workflow

Caption: Workflow for semi-batch emulsion polymerization.

Stabilization Mechanism

Caption: Electrostatic stabilization of a polymer particle.

References

Application Notes and Protocols for the Quantification of Tridecan-2-ol Sulfation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tridecan-2-ol and its sulfated metabolite, tridecan-2-ol sulfate, are molecules of increasing interest in various fields, including drug metabolism, toxicology, and biomarker discovery. Accurate and robust quantification of the sulfation of tridecan-2-ol is crucial for understanding its biological role and disposition. These application notes provide detailed protocols for the quantification of tridecan-2-ol sulfation using state-of-the-art analytical techniques, including Liquid Chromatography-Mass Spectrometry (LC-MS) and a colorimetric enzymatic assay.

Analytical Techniques Overview

The quantification of tridecan-2-ol sulfation can be approached through two primary methodologies:

-

Direct Quantification by Liquid Chromatography-Mass Spectrometry (LC-MS): This is the gold standard for high sensitivity and specificity, allowing for the simultaneous measurement of both tridecan-2-ol and tridecan-2-ol sulfate.

-

Indirect Quantification by Enzymatic Assay: This method measures the activity of sulfotransferases responsible for the sulfation of tridecan-2-ol, providing a functional measure of the sulfation process.

Application Note 1: Quantification of Tridecan-2-ol and Tridecan-2-ol Sulfate by LC-MS/MS

This method provides a highly sensitive and specific approach for the simultaneous quantification of tridecan-2-ol and its sulfated conjugate in biological matrices.

Experimental Workflow: LC-MS/MS Analysis

Caption: Workflow for LC-MS/MS quantification.

Sample Preparation Protocol

-

Sample Collection: Collect biological samples (e.g., 100 µL of plasma, cell culture supernatant, or tissue homogenate).

-

Internal Standard Spiking: Add an appropriate internal standard (e.g., deuterated tridecan-2-ol sulfate) to each sample, vortex briefly.

-

Protein Precipitation & Liquid-Liquid Extraction:

-

Add 400 µL of ice-cold methanol to precipitate proteins. Vortex for 30 seconds.

-

Add 1 mL of methyl-tert-butyl ether (MTBE), vortex for 1 minute.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

-

Phase Separation: Carefully transfer the upper organic layer to a new microcentrifuge tube.

-

Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 30°C.

-

Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

LC-MS/MS Protocol

-

Instrumentation: A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) system.

-

Chromatographic Conditions:

-

Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Flow Rate: 0.3 mL/min.

-

Gradient:

-

0-1 min: 50% B

-

1-8 min: 50-95% B

-

8-10 min: 95% B

-

10-10.1 min: 95-50% B

-

10.1-15 min: 50% B (equilibration)

-

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), Negative for tridecan-2-ol sulfate and Positive for tridecan-2-ol.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions (Hypothetical):

-

These transitions should be optimized by direct infusion of standards.

-

-

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Tridecan-2-ol Sulfate | 281.2 | 97.0 (HSO4-) | 25 |

| Tridecan-2-ol | 201.2 | 183.2 (M-H2O)+ | 15 |

| Internal Standard (d5-Tridecan-2-ol Sulfate) | 286.2 | 97.0 (HSO4-) | 25 |

Data Presentation: Quantitative LC-MS/MS Data

The following table presents representative data from a hypothetical analysis of cell lysates treated with a compound known to induce sulfotransferase activity.

| Sample ID | Tridecan-2-ol (ng/mL) | Tridecan-2-ol Sulfate (ng/mL) | % Sulfation |

| Control 1 | 85.2 | 12.5 | 12.8% |

| Control 2 | 88.1 | 11.9 | 11.9% |

| Control 3 | 86.5 | 13.1 | 13.2% |